molecular formula C15H16BrN3O4 B10954753 N'-[(E)-(2-bromo-5-ethoxyphenyl)methylidene]-5-ethoxy-1,3-oxazole-2-carbohydrazide

N'-[(E)-(2-bromo-5-ethoxyphenyl)methylidene]-5-ethoxy-1,3-oxazole-2-carbohydrazide

Cat. No.: B10954753
M. Wt: 382.21 g/mol
InChI Key: QWQOIHFJQKPGHV-QGMBQPNBSA-N
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Description

N’-[(E)-1-(2-BROMO-5-ETHOXYPHENYL)METHYLIDENE]-5-ETHOXY-1,3-OXAZOLE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(2-BROMO-5-ETHOXYPHENYL)METHYLIDENE]-5-ETHOXY-1,3-OXAZOLE-2-CARBOHYDRAZIDE typically involves the condensation of 2-bromo-5-ethoxybenzaldehyde with 5-ethoxy-1,3-oxazole-2-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(2-BROMO-5-ETHOXYPHENYL)METHYLIDENE]-5-ETHOXY-1,3-OXAZOLE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-1-(2-BROMO-5-ETHOXYPHENYL)METHYLIDENE]-5-ETHOXY-1,3-OXAZOLE-2-CARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(2-BROMO-5-ETHOXYPHENYL)METHYLIDENE]-5-ETHOXY-1,3-OXAZOLE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]ISONICOTINOHYDRAZIDE
  • N’-[(E)-(5-BROMO-2-ETHOXYPHENYL)METHYLIDENE]THIOSEMICARBAZIDE

Uniqueness

N’-[(E)-1-(2-BROMO-5-ETHOXYPHENYL)METHYLIDENE]-5-ETHOXY-1,3-OXAZOLE-2-CARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16BrN3O4

Molecular Weight

382.21 g/mol

IUPAC Name

N-[(E)-(2-bromo-5-ethoxyphenyl)methylideneamino]-5-ethoxy-1,3-oxazole-2-carboxamide

InChI

InChI=1S/C15H16BrN3O4/c1-3-21-11-5-6-12(16)10(7-11)8-18-19-14(20)15-17-9-13(23-15)22-4-2/h5-9H,3-4H2,1-2H3,(H,19,20)/b18-8+

InChI Key

QWQOIHFJQKPGHV-QGMBQPNBSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)Br)/C=N/NC(=O)C2=NC=C(O2)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C=NNC(=O)C2=NC=C(O2)OCC

Origin of Product

United States

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